molecular formula C14H14O5 B12787775 Khellactone, trans-(+)- CAS No. 20516-17-0

Khellactone, trans-(+)-

Cat. No.: B12787775
CAS No.: 20516-17-0
M. Wt: 262.26 g/mol
InChI Key: HKXQUNNSKMWIKJ-YPMHNXCESA-N
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Description

Khellactone, trans-(+)-: is a naturally occurring compound found in various plants, particularly in the Apiaceae family. It is a type of angular pyranocoumarin, known for its diverse biological activities, including anti-inflammatory, anti-HIV, and anti-hypertensive properties . The compound has garnered significant interest in the scientific community due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Khellactone, trans-(+)- typically involves the extraction from plant sources such as Peucedani Radix. The process includes several steps of purification and isolation using techniques like solid-phase extraction and chiral high-performance liquid chromatography (HPLC) .

Industrial Production Methods: Industrial production of Khellactone, trans-(+)- is less common due to its complex structure and the need for enantiospecific synthesis. advancements in chiral separation techniques have made it possible to produce this compound in larger quantities for research purposes .

Chemical Reactions Analysis

Types of Reactions: Khellactone, trans-(+)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound .

Mechanism of Action

Comparison with Similar Compounds

  • Praeruptorin A
  • Praeruptorin B
  • Praeruptorin E
  • cis-Khellactone

Comparison: Khellactone, trans-(+)- is unique due to its specific stereochemistry, which influences its biological activity and pharmacokinetic properties. Compared to its cis-isomer, trans-(+)-khellactone exhibits different metabolic pathways and therapeutic effects . The praeruptorins, while structurally similar, have distinct pharmacological profiles and are often studied alongside khellactone derivatives to understand their combined effects .

Properties

CAS No.

20516-17-0

Molecular Formula

C14H14O5

Molecular Weight

262.26 g/mol

IUPAC Name

(9S,10R)-9,10-dihydroxy-8,8-dimethyl-9,10-dihydropyrano[2,3-f]chromen-2-one

InChI

InChI=1S/C14H14O5/c1-14(2)13(17)11(16)10-8(19-14)5-3-7-4-6-9(15)18-12(7)10/h3-6,11,13,16-17H,1-2H3/t11-,13+/m1/s1

InChI Key

HKXQUNNSKMWIKJ-YPMHNXCESA-N

Isomeric SMILES

CC1([C@H]([C@@H](C2=C(O1)C=CC3=C2OC(=O)C=C3)O)O)C

Canonical SMILES

CC1(C(C(C2=C(O1)C=CC3=C2OC(=O)C=C3)O)O)C

Origin of Product

United States

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